molecular formula C10H11NO B1640919 4,7-Dimethyl-1,3-dihydroindol-2-one

4,7-Dimethyl-1,3-dihydroindol-2-one

Cat. No.: B1640919
M. Wt: 161.2 g/mol
InChI Key: LYOYXDJRQJTKJI-UHFFFAOYSA-N
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Description

4,7-Dimethyl-1,3-dihydroindol-2-one is a substituted indolinone derivative characterized by methyl groups at positions 4 and 7 of the indole ring (Figure 1). Its core structure consists of a bicyclic system with a ketone group at position 2. The molecular formula is hypothesized to be C₁₀H₁₁NO (molecular weight ≈ 161.20 g/mol), based on structural analogs .

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

IUPAC Name

4,7-dimethyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C10H11NO/c1-6-3-4-7(2)10-8(6)5-9(12)11-10/h3-4H,5H2,1-2H3,(H,11,12)

InChI Key

LYOYXDJRQJTKJI-UHFFFAOYSA-N

SMILES

CC1=C2CC(=O)NC2=C(C=C1)C

Canonical SMILES

CC1=C2CC(=O)NC2=C(C=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Substituents at positions 4 and 7 significantly influence electronic, steric, and solubility properties. A comparative analysis is provided below:

Table 1: Key Properties of 4,7-Dimethyl-1,3-dihydroindol-2-one and Analogs
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound 4,7-dimethyl C₁₀H₁₁NO 161.20 Hypothetical: Enhanced lipophilicity N/A
4,7-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one 4,7-Cl; 3,3-dimethyl C₁₀H₉Cl₂NO 230.09 High molecular weight; halogenated substituents may enhance binding affinity
E-3-(3,4,5-Trimethoxybenzylidene)-1,3-dihydroindol-2-one 3,4,5-trimethoxybenzylidene C₁₉H₁₇NO₄ 323.34 Antitumor activity (mean pGI₅₀ = 6.34)
5-Bromo-7-fluoro-3-hydroxy-1,3-dihydroindol-2-one 5-Br; 7-F; 3-OH C₈H₅BrFNO₂ 246.03 Halogen and hydroxyl groups may confer metabolic stability

Key Observations:

  • Electron Effects: Methyl groups are electron-donating, which may stabilize the indole ring’s aromatic system, contrasting with electron-withdrawing groups (e.g., Cl, Br) that could enhance electrophilic reactivity .
  • Solubility: Halogenated derivatives (e.g., 4,7-Cl) exhibit reduced aqueous solubility due to increased molecular weight and hydrophobicity, whereas hydroxyl groups (e.g., 3-OH in ) improve polarity .
Antitumor Potential:
  • E-3-(3,4,5-Trimethoxybenzylidene)-1,3-dihydroindol-2-one () demonstrates potent antitumor activity (pGI₅₀ = 6.34), attributed to the trimethoxybenzylidene moiety’s ability to intercalate DNA or inhibit tubulin polymerization .
  • 4,7-Dichloro Analogs (): Chlorine atoms may facilitate halogen bonding with target proteins, though their antitumor efficacy remains uncharacterized in the provided data .
Metabolic Stability:
  • 5-Bromo-7-fluoro-3-hydroxy-1,3-dihydroindol-2-one (): The 3-OH group may serve as a metabolic soft spot, while halogens (Br, F) enhance resistance to oxidative degradation .

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